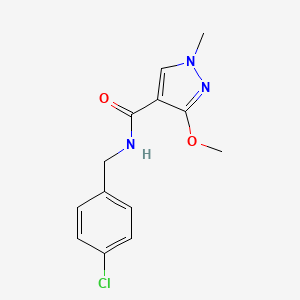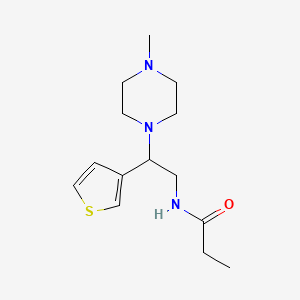![molecular formula C17H22N4O B2777832 5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380175-12-0](/img/structure/B2777832.png)
5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the pyridine and piperidine rings in its structure suggests that it may exhibit significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions . The reaction is carried out at elevated temperatures (60-70°C) and involves the use of potassium carbonate as a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine or piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pyridine and piperidine rings in its structure allow it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of pyridine, piperidine, and pyrimidine rings. This unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-14-11-19-17(20-12-14)22-16-5-8-21(9-6-16)13-15-4-3-7-18-10-15/h3-4,7,10-12,16H,2,5-6,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNBBRIUAPEDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)
![N-(2-methoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2777753.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)


![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)


![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)



